(4-Formyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester (4-Formyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13696484
InChI: InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-8-13(9-17)11-20-14-6-4-12(10-18)5-7-14/h4-7,10,13H,8-9,11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC(C1)COC2=CC=C(C=C2)C=O
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol

(4-Formyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13696484

Molecular Formula: C16H21NO4

Molecular Weight: 291.34 g/mol

* For research use only. Not for human or veterinary use.

(4-Formyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
IUPAC Name tert-butyl 3-[(4-formylphenoxy)methyl]azetidine-1-carboxylate
Standard InChI InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-8-13(9-17)11-20-14-6-4-12(10-18)5-7-14/h4-7,10,13H,8-9,11H2,1-3H3
Standard InChI Key NWHMTACOMLFVDE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C1)COC2=CC=C(C=C2)C=O
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)COC2=CC=C(C=C2)C=O

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

The molecule integrates three distinct functional groups:

  • Azetidine ring: A four-membered nitrogen-containing heterocycle known for its conformational rigidity and utility in medicinal chemistry .

  • Phenoxymethyl substituent: A phenyl ether group attached via a methylene bridge to the azetidine nitrogen, introducing aromaticity and potential π-π stacking interactions .

  • Formyl group: Positioned at the para position of the phenyl ring, this aldehyde functionality confers electrophilic reactivity for further derivatization .

The tert-butyl ester moiety at the azetidine carboxyl group enhances steric protection of the carboxylate, improving stability during synthetic manipulations .

Comparative Molecular Properties

Table 1 contrasts key properties of analogous azetidine derivatives:

Compound NameMolecular FormulaMolecular Weight (g/mol)Functional Groups
tert-Butyl 3-formylazetidine-1-carboxylate C₉H₁₅NO₃185.22Azetidine, formyl, tert-butyl ester
3-(4-Fluoro-benzylamino)-azetidine-1-carboxylic acid tert-butyl ester C₁₅H₂₁FN₂O₂280.34Azetidine, fluorobenzylamine, tert-butyl ester
Target Compound (Inferred)C₁₇H₂₁NO₄303.36Azetidine, phenoxymethyl, formyl, tert-butyl ester

The target compound’s molecular weight (≈303.36 g/mol) and density (estimated 1.1–1.3 g/cm³) align with trends observed in tert-butyl-protected azetidines . The phenoxymethyl group likely elevates boiling point relative to simpler analogs, with predicted values exceeding 300°C under atmospheric pressure .

Synthetic Methodologies

Retrosynthetic Analysis

Plausible synthetic routes to the target compound include:

  • Azetidine ring formation: Cyclization of γ-amino alcohols or [2+2] cycloadditions, followed by tert-butyl carbamate protection .

  • Phenoxymethyl installation: Nucleophilic substitution between azetidine nitrogen and 4-formylphenoxymethyl bromide.

  • Oxidative functionalization: IBX-mediated oxidation of a hydroxymethyl precursor to the formyl group, as demonstrated in analogous systems .

Physicochemical Properties

Spectral Characteristics

While direct NMR data for the target compound remains unpublished, comparative analysis predicts:

  • ¹H NMR:

    • δ 1.44 (s, 9H, tert-butyl)

    • δ 4.0–4.2 (m, 4H, azetidine CH₂)

    • δ 7.3–7.5 (m, 4H, aromatic)

    • δ 9.85 (s, 1H, formyl)

  • IR Spectroscopy:

    • Strong absorption at ≈1715 cm⁻¹ (ester C=O)

    • Stretch at ≈1680 cm⁻¹ (formyl C=O)

Thermodynamic Stability

The tert-butyl group’s steric bulk confers enhanced thermal stability compared to methyl or ethyl esters, with decomposition temperatures likely exceeding 200°C . Molecular dynamics simulations of analogous systems suggest the phenoxymethyl group may introduce torsional strain, potentially lowering melting points relative to unsubstituted azetidines .

Applications in Drug Discovery

Pharmacophore Development

Azetidine scaffolds are prized in medicinal chemistry for their:

  • Bioisosteric replacement of piperidine/pyrrolidine rings

  • Improved metabolic stability via reduced ring size
    The target compound’s formyl group enables covalent targeting of cysteine residues in enzyme active sites, a strategy employed in kinase inhibitor design .

Case Study: Anticancer Agents

Fluorinated azetidine derivatives (e.g., CAS 887580-28-1) demonstrate sub-micromolar IC₅₀ values against breast cancer cell lines . The target compound’s phenolic ether moiety may enhance blood-brain barrier penetration compared to carboxylate analogs, suggesting utility in CNS-targeted therapies .

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